molecular formula C19H26FN3O3 B3026143 N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester CAS No. 2390036-46-9

N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester

Cat. No.: B3026143
CAS No.: 2390036-46-9
M. Wt: 363.4 g/mol
InChI Key: GZGKSDAMWRWYOZ-MRXNPFEDSA-N
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Description

N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole ring, a fluorobutyl chain, and a valine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Fluorobutyl Chain: The fluorobutyl chain is introduced via nucleophilic substitution reactions, often using fluorobutyl halides.

    Coupling with Valine Derivative: The final step involves coupling the indazole derivative with a valine derivative, typically using peptide coupling reagents such as carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Alcohol derivatives of the original compound.

    Substituted Derivatives: Compounds with modified fluorobutyl chains.

Scientific Research Applications

N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester involves its interaction with specific molecular targets. The indazole ring structure allows it to bind to certain enzymes or receptors, modulating their activity. The fluorobutyl chain and valine derivative contribute to its overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester
  • N-[[1-(4-chlorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester
  • N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-D-valine, methyl ester

Comparison: N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester is unique due to its specific combination of the fluorobutyl chain and the L-valine derivative. This combination imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, the presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug development.

Properties

IUPAC Name

methyl (2S)-2-[[1-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26-4)21-17(24)15-13-9-5-6-10-14(13)23(22-15)12-8-7-11-20/h5-6,9-10,16H,7-8,11-12H2,1-4H3,(H,21,24)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGKSDAMWRWYOZ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017266
Record name Methyl (2S)-2-({[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl}amino)-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2390036-46-9
Record name 4F-Mdmb-binaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2390036469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (2S)-2-({[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl}amino)-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
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Record name 4F-MDMB-BINACA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester
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N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester
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N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester
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N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester
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N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester
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N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester

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